molecular formula C20H15FN6O2 B2498076 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921532-43-6

5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2498076
CAS No.: 921532-43-6
M. Wt: 390.378
InChI Key: KMKLZRVQPVORLV-UHFFFAOYSA-N
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Description

5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methyl group attached to a purino-triazole-dione core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

    Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction, typically using benzyl chloride in the presence of a base such as sodium hydride.

    Fluorophenyl Substitution: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, using a fluorobenzene derivative and a suitable nucleophile.

    Methylation: The methyl group is added through a methylation reaction, often using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and interfering with their function, which can lead to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the benzyl group but shares the core structure.

    5-Benzyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Lacks the fluorophenyl group but has the benzyl and methyl groups.

    5-Benzyl-8-(4-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of 5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN6O2/c1-25-18-15(17(28)22-20(25)29)26(11-12-5-3-2-4-6-12)19-24-23-16(27(18)19)13-7-9-14(21)10-8-13/h2-10H,11H2,1H3,(H,22,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKLZRVQPVORLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)F)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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